4-(Cyclohexylamino)phenol

Descripción general

Descripción

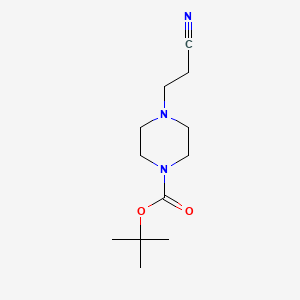

4-(Cyclohexylamino)phenol is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.26900 .

Synthesis Analysis

The synthesis of cyclohexanol intermediates from lignin-based phenolics has been reported . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis

The InChI code for 4-(Cyclohexylamino)phenol is 1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 .Chemical Reactions Analysis

Phenols, including 4-(Cyclohexylamino)phenol, can undergo reactions such as oxidation, which yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenolic compounds can also be determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber colored complex in the presence of ferricyanide ion .Aplicaciones Científicas De Investigación

Catalytic Applications

Cyclohexylamines are pivotal intermediates in the chemical industry, with studies demonstrating their synthesis from phenols as a sustainable approach. Rhodium and palladium have been identified as effective catalysts for converting phenols to primary cyclohexylamines, offering a green alternative to traditional petrochemical sources (Tomkins et al., 2018), (Jumde et al., 2015). These reactions not only utilize sustainable hydrogen sources but also allow for the efficient recovery and reuse of the catalyst, highlighting their potential in sustainable chemical manufacturing processes.

Synthetic Biology for Phenol Production

A novel phenol synthetic pathway was constructed in Escherichia coli through 4-hydroxybenzoate decarboxylation, demonstrating the feasibility of bio-based phenol production. This approach leverages microbial biosynthesis as a sustainable and efficient method to produce phenol, a bulk chemical with extensive industrial applications (Miao et al., 2015).

Material Science and Chemistry

Research on phenolic compounds has significantly contributed to the development of new materials and chemical processes. For instance, the selective hydrogenation of phenol to cyclohexanone over Pd@carbon nitride catalysts showcases the potential of these compounds in synthesizing key industrial intermediates under mild conditions (Wang et al., 2011). Additionally, the study of phenol's reaction with 1-methylcycloalkenes in the presence of phosphorus-containing zeolite Y underscores the role of phenolic compounds in organic synthesis and the potential for creating novel compounds with unique properties (Rasulov et al., 2007).

Mecanismo De Acción

Target of Action

Phenolic compounds generally interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .

Mode of Action

Phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body. They can also bind to proteins, modulating their function .

Biochemical Pathways

Phenolic compounds are involved in various biochemical pathways. For instance, they are part of the phenylpropanoid pathway, which is important for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The bioavailability of phenolic compounds is influenced by several factors, including their metabolism by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

The molecular and cellular effects of phenolic compounds are diverse, ranging from antioxidant activity to modulation of cell signaling pathways .

Action Environment

The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and light can affect their stability and activity .

Safety and Hazards

Propiedades

IUPAC Name |

4-(cyclohexylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656337 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylamino)phenol | |

CAS RN |

10014-69-4 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

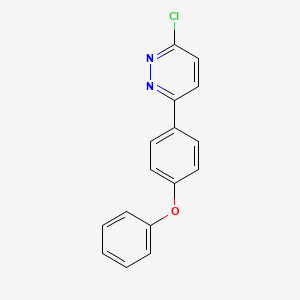

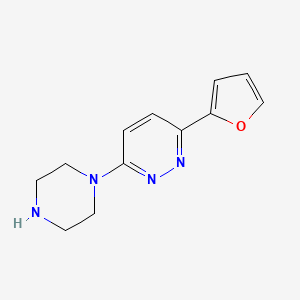

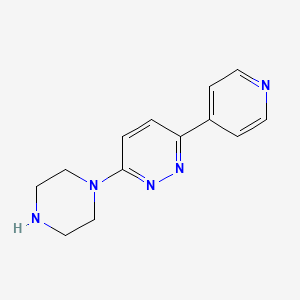

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)

![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)

![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)

![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)